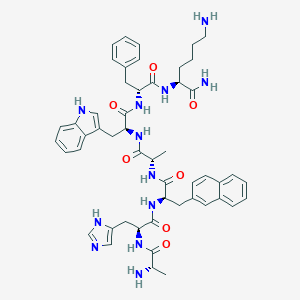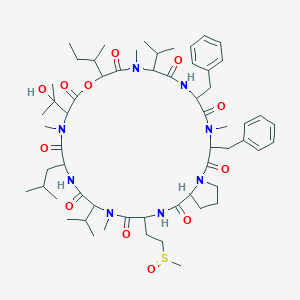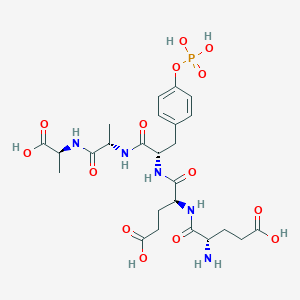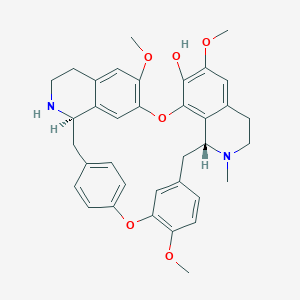
Growth hormone-releasing peptide 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Growth hormone-releasing peptide 1 (GHRP-1) is a synthetic peptide that has been extensively studied for its potential therapeutic applications in various medical conditions. It belongs to a class of compounds known as growth hormone secretagogues (GHSs) that stimulate the release of growth hormone (GH) from the pituitary gland.
Mechanism of Action
Growth hormone-releasing peptide 1 acts on the hypothalamus and pituitary gland to stimulate the release of GH. It binds to the growth hormone secretagogue receptor (GHSR) and activates the phospholipase C (PLC) signaling pathway. This leads to an increase in intracellular calcium levels, which results in the release of GH from the pituitary gland.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Growth hormone-releasing peptide 1 are primarily mediated through the release of GH. GH has anabolic and lipolytic effects, which promote growth and repair of tissues and mobilization of stored fat for energy. Growth hormone-releasing peptide 1 has also been shown to stimulate the release of insulin-like growth factor 1 (IGF-1), which has similar anabolic effects.
Advantages and Limitations for Lab Experiments
Growth hormone-releasing peptide 1 has several advantages for lab experiments. It is a stable and well-characterized peptide that can be synthesized in large quantities. It is also relatively easy to administer and has a short half-life, which allows for precise control of experimental conditions. However, Growth hormone-releasing peptide 1 has some limitations, such as the need for specialized equipment and expertise for synthesis and administration, and the potential for off-target effects due to its interaction with other receptors.
Future Directions
There are several future directions for research on Growth hormone-releasing peptide 1. One area of interest is the development of more potent and selective GHSs that can target specific tissues and receptors. Another area of research is the investigation of the long-term effects of Growth hormone-releasing peptide 1 on growth and development. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of Growth hormone-releasing peptide 1 in various medical conditions.
Synthesis Methods
Growth hormone-releasing peptide 1 is synthesized using solid-phase peptide synthesis (SPPS) technology. This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support. The peptide is then cleaved from the support and purified using high-performance liquid chromatography (HPLC).
Scientific Research Applications
Growth hormone-releasing peptide 1 has been extensively studied for its potential therapeutic applications in various medical conditions such as growth hormone deficiency, cachexia, and obesity. It has also been investigated for its role in wound healing, cardiovascular disease, and neuroprotection.
properties
CAS RN |
141925-59-9 |
|---|---|
Product Name |
Growth hormone-releasing peptide 1 |
Molecular Formula |
C51H62N12O7 |
Molecular Weight |
955.1 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |
InChI |
InChI=1S/C51H62N12O7/c1-30(53)46(65)60-44(26-37-28-55-29-57-37)51(70)63-42(24-33-19-20-34-14-6-7-15-35(34)22-33)48(67)58-31(2)47(66)61-43(25-36-27-56-39-17-9-8-16-38(36)39)50(69)62-41(23-32-12-4-3-5-13-32)49(68)59-40(45(54)64)18-10-11-21-52/h3-9,12-17,19-20,22,27-31,40-44,56H,10-11,18,21,23-26,52-53H2,1-2H3,(H2,54,64)(H,55,57)(H,58,67)(H,59,68)(H,60,65)(H,61,66)(H,62,69)(H,63,70)/t30-,31-,40-,41+,42+,43-,44-/m0/s1 |
InChI Key |
NWQWNCILOXTTHF-HLCSKTDOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@H](CC6=CC=CC=C6)C(=O)N[C@@H](CCCCN)C(=O)N)N |
SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(C)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCCN)C(=O)N)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(C)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCCN)C(=O)N)N |
sequence |
AHXAWFK |
synonyms |
Ala-His-D-beta-Nal-Ala-Trp-D-Phe-Lys-NH2 alanyl-histidyl-(2-naphthyl)alanyl-tryptophyl-phenylalanyl-lysinamide GHRP-1 KP 101 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(8R,9S,11R,13R,15S,16S)-5-Methyl-12-methylidene-7-[2-[[(5R,6R,18R,19S)-5-methyl-7-oxa-10-azaheptacyclo[10.6.2.213,16.01,11.05,19.06,10.013,18]docosan-15-yl]methoxy]ethyl]-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-11-ol](/img/structure/B234833.png)

![(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile](/img/structure/B234887.png)





![4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide](/img/structure/B234945.png)


![N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234952.png)
